molecular formula C14H13BrClNS B13837830 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide

5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide

Cat. No.: B13837830
M. Wt: 342.7 g/mol
InChI Key: PGHPLLSKUNJJRW-UHFFFAOYSA-M
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Description

5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to a dihydrothieno[3,2-c]pyridinium ring system, with a bromide ion as the counterion. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through various cyclization reactions.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the thieno[3,2-c]pyridine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridinium Salt: The final step involves the quaternization of the nitrogen atom in the pyridine ring with methyl bromide, resulting in the formation of the pyridinium bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the bromide ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Chloride
  • 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Iodide
  • 5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Fluoride

Uniqueness

5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and fluoride counterparts.

Properties

Molecular Formula

C14H13BrClNS

Molecular Weight

342.7 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5-ium;bromide

InChI

InChI=1S/C14H13ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8,10H,5,7,9H2;1H/q+1;/p-1

InChI Key

PGHPLLSKUNJJRW-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](=CC2=C1SC=C2)CC3=CC=CC=C3Cl.[Br-]

Origin of Product

United States

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